2-(n-Propylthio)adenosine
Overview
Description
Synthesis Analysis
Synthetic methodologies for adenosine derivatives often involve selective modifications at various positions of the adenosine molecule to enhance or impart new biological activities. A study demonstrates a simple synthesis of adenylyl-(2'----5')-adenylyl-(2'----5')-adenosine (2-5A core), highlighting a strategy based on selective 3'-O-silylation and chemo-selective formation of the 2'-5' internucleotide linkage, which could be analogous to synthetic approaches for 2-(n-Propylthio)adenosine (Hayakawa et al., 1984).
Molecular Structure Analysis
The molecular structure of adenosine derivatives is crucial for their biological activity. Studies on similar compounds, such as 2'-Deoxy-8-(propyn-1-yl)adenosine, have shown that modifications can significantly affect the stability of DNA duplexes and quadruplexes, indicating the importance of structural analysis in understanding the bioactivity of these molecules (Catalanotti et al., 2000).
Chemical Reactions and Properties
Adenosine derivatives undergo various chemical reactions, influencing their biological functions and stability. For example, the synthesis and evaluation of 2-fluoro-8-azaadenosine highlight the impact of halogenation on the properties of adenosine molecules, suggesting similar considerations for 2-(n-Propylthio)adenosine derivatives (Montgomery et al., 1983).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a significant role in the applicability of adenosine derivatives. Although specific data on 2-(n-Propylthio)adenosine were not available, research on related compounds, such as the crystal and molecular structures of 2-aminothiophene derivatives, can offer insights into the physical characteristics of similar adenosine analogs (Kubicki et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological macromolecules, are pivotal for the therapeutic potential of adenosine derivatives. The study on the synthesis and template-directed polymerization of adenylyl(3'-5')adenosine cyclic 2', 3'-phosphate sheds light on the chemical behavior of adenosine-based compounds under biological conditions, which could be extrapolated to understand the reactivity of 2-(n-Propylthio)adenosine (Uesugi & Ikehara, 1977).
Scientific Research Applications
Adenosine Receptor Research
2-(n-Propylthio)adenosine plays a role in adenosine receptor research. It is known that adenosine interacts with a family of adenosine receptors (A1, A2A, A2B, A3), with the A2B subtype being of particular interest due to its low affinity and involvement in physiological processes such as modulation of adenylyl cyclase and intracellular calcium levels. The A2B receptors have a wide distribution in the body, affecting blood vessels, mast cells, lung, and other tissues, regulating processes like cell growth, vascular tone, and inflammation (Baraldi et al., 2006).
DNA Research
2-(n-Propylthio)adenosine has also been explored in DNA research. Its derivatives, such as 2'-O-(3-(Furan-2-yl)propyl)adenosine, have been evaluated for their ability to form interstrand crosslinks (ICL) in DNA duplexes. This has implications in understanding DNA damage and repair mechanisms (Jawalekar et al., 2011).
RNA and Nucleic Acid Stability
The study of 2-(n-Propylthio)adenosine extends to the stability of RNA duplexes and hairpins. Modifications of adenosine, such as N6-alkyladenosines and 2-methylthio-N6-alkyladenosines, impact the thermodynamic stability of RNA structures. These modifications occur naturally in transfer ribonucleic acids (tRNA) and influence their function and stability, which is critical for understanding RNA biology and the development of RNA-based therapies (Kierzek & Kierzek, 2003).
Inflammation and Immune System Regulation
In the context of inflammation and immune system regulation, adenosine and its receptors, including those that might interact with 2-(n-Propylthio)adenosine, play crucial roles. Adenosine has been identified as a potent endogenous regulator of various functions, including the modulation of the immune system and inflammation. This has significant implications in the management of inflammatory conditions and autoimmune disorders (Haskó & Cronstein, 2013).
Neurological Applications
In neurological research, adenosine and its derivatives are studied for their potential in treating epilepsy and neurotoxicity. The local release of adenosine from grafted cells has been evaluated as a gene therapy approach to suppress seizures in epilepsy models. This approach explores adenosine as a potential therapeutic agent for drug-resistant epilepsy (Huber et al., 2001).
Future Directions
Research on adenosine and its related compounds is ongoing, with a focus on understanding their roles in various physiological processes and their potential therapeutic applications. For instance, adenosine receptors are being investigated as potential drug targets for major degenerative diseases . Future research will likely continue to explore the roles of these compounds in health and disease .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZECJIGAYNYQAD-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185423 | |
Record name | 2-(n-Propylthio)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-Propylthio)adenosine | |
CAS RN |
31528-53-7 | |
Record name | 2-(n-Propylthio)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(n-Propylthio)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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